molecular formula C11H13NO B13668282 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 886366-77-4

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13668282
CAS No.: 886366-77-4
M. Wt: 175.23 g/mol
InChI Key: DMHKLCWBDQXJIU-UHFFFAOYSA-N
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Description

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a ketone functional group at the 5-position and a methyl group at the 9-position. Benzazepines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline can be employed, which proceeds in a syn-selective manner without forming any detectable over-addition product . This method involves the formation of a salt between an amino group and an acidic reagent, facilitating the cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed systems and efficient hydrohalogenation methods are common in industrial settings to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

886366-77-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-5-9-10(13)6-3-7-12-11(8)9/h2,4-5,12H,3,6-7H2,1H3

InChI Key

DMHKLCWBDQXJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCCN2

Origin of Product

United States

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